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Dibenzo[b,e]thiepin-11(6H)-one

Catalog No.
S703701
CAS No.
1531-77-7
M.F
C14H10OS
M. Wt
226.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzo[b,e]thiepin-11(6H)-one

CAS Number

1531-77-7

Product Name

Dibenzo[b,e]thiepin-11(6H)-one

IUPAC Name

6H-benzo[c][1]benzothiepin-11-one

Molecular Formula

C14H10OS

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C14H10OS/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8H,9H2

InChI Key

JGJDEWXZEIHBNW-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(=O)C3=CC=CC=C3S1

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=CC=CC=C3S1

Synthesis of N-arylated Dibenzo[b,e][1,4]oxazepin-11(5H)-ones

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of complex organic compounds .

Summary of the Application: “Dibenzo[b,e]thiepin-11(6H)-one” is used in the synthesis of N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones . This process involves the assembly of novel and diversified benzo-fused N-heterocycles mediated by the biomass-derived N-arylated 2-aminophenol .

Methods of Application: The method involves an N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids to afford a series of multi-functionalized triarylamines . This is followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions .

Results or Outcomes: Four kinds of benzo-fused N-heterocycles with six- to eight-membered ring systems, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones, have been efficiently synthesized in good to excellent yields .

Crystal Structure Analysis

Specific Scientific Field: This application is in the field of Crystallography, specifically in the analysis of crystal structures .

Summary of the Application: “Dibenzo[b,e]thiepin-11(6H)-one” is used in the formation of a complex with cobalt chloride and dimethylamine . The crystal structure of this complex is then analyzed .

Use in Mass Spectrometry

Specific Scientific Field: This application is in the field of Analytical Chemistry, specifically in Mass Spectrometry .

Summary of the Application: “Dibenzo[b,e]thiepin-11(6H)-one” is used in mass spectrometry to generate a spectrum that can be used for analysis and identification .

Methods of Application: The compound is ionized and then passed through a mass spectrometer, which separates the ions based on their mass-to-charge ratio . The resulting spectrum can be used to identify the compound or to determine its structure .

Use as a Reference Standard

Specific Scientific Field: This application is in the field of Pharmaceutical Sciences .

Summary of the Application: “Dibenzo[b,e]thiepin-11(6H)-one” is used as a reference standard in the British Pharmacopoeia (BP) . Reference standards are used to ensure the quality and consistency of pharmaceutical products .

Methods of Application: The compound is used as a reference standard in various analytical procedures, such as high-performance liquid chromatography (HPLC), to ensure the quality and consistency of pharmaceutical products .

Dibenzo[b,e]thiepin-11(6H)-one is a heterocyclic compound characterized by its unique structure, which consists of two fused benzene rings and a thiepin moiety. Its molecular formula is C14H10OSC_{14}H_{10}OS and it has a molecular weight of approximately 226.29 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceuticals and agrochemicals due to its ability to undergo diverse chemical transformations .

There's no current research on the specific mechanism of action of DBT. As mentioned earlier, its significance lies in its potential as a drug scaffold. Its structural similarity to established drugs suggests it might interact with similar biological targets, but specific details require further investigation [].

, including:

  • Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the presence of electron-rich aromatic rings.
  • Cyclization Reactions: Its structure allows for cyclization, leading to the formation of complex cyclic compounds.
  • Oxidation Reactions: Dibenzo[b,e]thiepin-11(6H)-one can be oxidized to form sulfoxides or sulfones, which are valuable in asymmetric synthesis.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research has indicated that dibenzo[b,e]thiepin-11(6H)-one exhibits various biological activities. Notably, it has been studied for its potential antimicrobial properties. In vitro evaluations have shown that derivatives of this compound can possess significant antibacterial activity against certain strains, making it a candidate for further development in antimicrobial therapies . Additionally, its structural characteristics suggest potential antidepressant effects, as similar compounds have been linked to neuropharmacological activity .

The synthesis of dibenzo[b,e]thiepin-11(6H)-one can be achieved through several methods:

  • Friedel-Crafts Cyclization: This method involves the reaction of phenoxymethylbenzoyl chlorides with thiophenol derivatives in the presence of an acid catalyst, typically polyphosphoric acid. The reaction leads to the formation of dibenzo[b,e]thiepin-11(6H)-one through cyclization processes .
  • Oxime Derivatives: The compound can also be synthesized from oxime intermediates by treating ketones with hydroxylamine hydrochloride followed by acylation with various benzoyl chlorides .
  • Oxidative Reactions: Further modifications can be performed through oxidation processes, yielding sulfoxides or sulfones that serve as intermediates for additional synthetic pathways.

Dibenzo[b,e]thiepin-11(6H)-one finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of antidepressants and other therapeutic agents.
  • Agrochemicals: The compound is utilized in developing pesticides and herbicides due to its biological activity.
  • Material Science: Its unique structural properties make it useful in creating novel materials with specific functionalities .

Studies on dibenzo[b,e]thiepin-11(6H)-one have focused on its interactions with biological systems. For instance, its derivatives have been tested for their effects on bacterial growth and neuropharmacological activity. Interaction studies often involve evaluating how these compounds bind to specific biological targets, such as enzymes or receptors, which can provide insights into their mechanism of action and therapeutic potential .

Dibenzo[b,e]thiepin-11(6H)-one shares structural similarities with several other compounds, which can be compared based on their chemical properties and biological activities:

Compound NameStructure TypeNotable Properties
Dibenzo[b,e]oxepin-11-oneHeterocyclicAntimicrobial activity; used in drug synthesis
6,11-Dihydrodibenzo[b,e]thiepinSaturated derivativePotential antidepressant; versatile reactivity
ThienobenzodiazepinesBenzodiazepineAnxiolytic effects; similar structural motifs
PhenothiazinesTricyclicAntipsychotic properties; common pharmacological applications

The uniqueness of dibenzo[b,e]thiepin-11(6H)-one lies in its specific arrangement of sulfur and carbon atoms within a fused ring system, which influences its reactivity and biological activity compared to these similar compounds.

Traditional Cyclization Approaches

The classical synthesis of Dibenzo[b,e]thiepin-11(6H)-one typically involves intramolecular Friedel-Crafts cyclization reactions. One of the earliest documented methods involves the multi-step synthesis starting from phthalide and appropriate thiophenols. The reaction of phthalide with potassium salts of thiophenol or p-methyl-thiophenol produces 2-[(phenylthio)methyl]benzoic acid intermediates, which subsequently undergo cyclization.

Another traditional approach involves the reaction of dialkyl nitrobenzenedicarboxylates with sodium benzyl mercaptide in dimethylformamide solution at temperatures ranging from -30°C to room temperature. This nucleophilic displacement reaction produces corresponding sulfides in yields of 65-91%. The subsequent cyclization of these intermediates leads to the formation of the desired dibenzothiepin structure.

The multi-step synthesis documented in ChemicalBook outlines a 5-step reaction sequence:

  • Reaction with potassium carbonate in N,N-dimethyl-formamide at 20°C
  • Treatment with N-Bromosuccinimide in tetrachloromethane under reflux conditions
  • Reaction with potassium carbonate in acetone under reflux
  • Treatment with sodium hydroxide in water/ethanol at 20°C
  • Final cyclization with polyphosphoric acid at 120°C

Table 1: Traditional Cyclization Methods for Dibenzo[b,e]thiepin-11(6H)-one

MethodStarting MaterialsKey ReagentsTemperatureYield (%)Reference
Phthalide approachPhthalide and thiophenolsPotassium salts, PPA120-140°C60-75
Nitrobenzenedicarboxylate methodDialkyl nitrobenzenedicarboxylatesSodium benzyl mercaptide-30 to 20°C65-91
Multi-step synthesisVarious intermediatesMultiple reagents20-120°CNot specified

Modern Catalytic and Solvent-Free Methods

Recent advances in synthetic methodologies have focused on developing more environmentally benign and efficient processes for obtaining Dibenzo[b,e]thiepin-11(6H)-one. A notable development is the solvent-free Friedel-Crafts cyclization using trichloroacetic anhydride (TCAA). This method employs 1.1 equivalents of TCAA as both reagent and solvent, eliminating the need for additional organic solvents and significantly reducing waste generation.

The TCAA-mediated cyclization proceeds rapidly, with completion often achieved within minutes. For example, 4-(3,4-dimethoxyphenyl)butanoic acid cyclizes in just 6 minutes, indicating extremely fast activation and subsequent cyclization of the activated acid intermediate. This methodology has been successfully applied to the synthesis of various cyclic ketones including benzothiepins, benzothiopyrans, benzoxepins, dibenzothiepins, and dibenzoxepins.

Another innovative approach involves palladium(II)-catalyzed tandem cyclization reactions. Although primarily developed for nitrogen-containing heterocycles like dibenzo[b,d]azepines, similar strategies have been adapted for sulfur-containing analogs. These methods utilize eco-friendly mixed solvent systems (e.g., water:ethanol = 2:1) instead of traditional organic solvents like DMSO, while maintaining high yields (up to 91%).

Role of Polyphosphoric Acid (PPA) in Cyclization Reactions

Polyphosphoric acid has historically played a crucial role in the synthesis of Dibenzo[b,e]thiepin-11(6H)-one. The traditional approach involves cyclization of 2-(phenylthiomethyl)benzoic acid in PPA at elevated temperatures (typically 140°C). PPA serves multiple functions in this reaction:

  • It acts as an activating agent for the carboxylic acid group
  • It functions as the reaction solvent
  • It provides the acidic environment necessary for the electrophilic aromatic substitution reaction

Despite its utility, PPA presents several practical challenges in industrial applications. It is a highly viscous and hygroscopic liquid, making handling difficult. Furthermore, the work-up procedure requires dilution with large volumes of water followed by neutralization with a suitable base, generating substantial amounts of waste salts that require disposal.

The reaction mechanism involves protonation of the carboxylic acid group by PPA, followed by nucleophilic attack from the adjacent aromatic ring. The high temperature (120-140°C) provides the necessary activation energy for the cyclization to occur efficiently. Under optimal conditions, this method can achieve yields of 60-75% of the desired dibenzothiepin product.

FeCl₃-Catalyzed Acid Chloride Cyclization

A significant breakthrough in the synthesis of Dibenzo[b,e]thiepin-11(6H)-one was the development of iron(III) chloride-catalyzed cyclization of acid chloride intermediates. This method represents a more sustainable alternative to traditional approaches by utilizing catalytic amounts of FeCl₃ (typically 0.05-10 mol%, preferably 2-8 mol%) rather than stoichiometric quantities of Lewis acids like AlCl₃.

The process involves converting 2-(phenylthiomethyl)benzoic acid to its corresponding acid chloride using thionyl chloride, followed by cyclization in the presence of catalytic FeCl₃. The reaction can be conducted in various organic solvents including straight or branched C₆-C₁₂ alkanes, C₅-C₇ cyclic hydrocarbons, or aromatic solvents like toluene. Remarkably, the reaction can also proceed under solvent-free conditions by simply melting the acid chloride intermediate and adding catalytic FeCl₃.

For the synthesis of Dibenzo[b,e]thiepin-11(6H)-one, the optimal reaction temperature ranges from 60°C to the reflux temperature of the reaction mixture. After completion, the mixture undergoes aqueous workup to remove iron salts, followed by extraction and crystallization to afford the pure product.

A particularly efficient approach involves the "one-pot" conversion and cyclization process, where 2-(phenylthiomethyl)benzoic acid is treated with thionyl chloride and catalytic FeCl₃ substantially simultaneously, eliminating the need to isolate the acid chloride intermediate.

Comparative Analysis of Reaction Conditions and Yields

The various synthetic methodologies for Dibenzo[b,e]thiepin-11(6H)-one differ significantly in terms of reaction conditions, reagents, environmental impact, and product yields. Table 2 provides a comprehensive comparison of these methods.

Table 2: Comparative Analysis of Synthetic Methods for Dibenzo[b,e]thiepin-11(6H)-one

MethodCatalyst/ReagentSolventTemperature (°C)Reaction TimeHPLC Yield (%)Isolated Yield (%)Purity (%)Environmental ImpactReference
PPA CyclizationPPA (excess)None (PPA as solvent)120-140Several hoursNot specified60-75Not specifiedHigh waste generation
FeCl₃ CatalysisFeCl₃ (2-8 mol%)Toluene or solvent-free60-reflux5-10 hours≥90>70≥98Reduced waste
TCAA MethodTCAA (1.1 equiv)None (TCAA as reagent/solvent)Room temperatureMinutesNot specifiedNot specifiedNot specifiedModerate
Traditional AlCl₃AlCl₃ (≥1 equiv)Chlorinated solventsVariableVariableVariableVariableVariableHigh (chlorinated waste)
Pd(II) CatalysisPd(II) catalystsWater:EtOH (2:1)VariableVariableNot specifiedUp to 91Not specifiedLow (green solvents)

The FeCl₃-catalyzed method demonstrates superior performance in terms of both yield and environmental considerations. With HPLC yields equal to or higher than 90%, and isolated yields exceeding 70% with purity levels of ≥98% (often ≥99%), this approach represents a significant advancement over traditional methods. The use of catalytic amounts of FeCl₃ (as opposed to stoichiometric Lewis acids) and the option for solvent-free conditions substantially reduce waste generation and processing costs.

The TCAA method offers the advantage of extremely rapid reaction times, often completing within minutes, but comprehensive yield and purity data are not widely available in the literature. Traditional PPA cyclization, while effective, suffers from practical limitations related to handling the viscous reagent and generates significant waste during workup.

For the synthesis of dibenzothiepin derivatives, the cyclization step plays a crucial role in determining the overall efficiency of the process. The precise reaction conditions, particularly temperature control and catalyst loading, significantly impact the selectivity and yield. For instance, in the FeCl₃-catalyzed process, maintaining the reaction temperature between 60°C and reflux is critical for achieving optimal yields when synthesizing sulfur-containing heterocycles like Dibenzo[b,e]thiepin-11(6H)-one.

Further modifications of Dibenzo[b,e]thiepin-11(6H)-one to create derivatives with pharmacological activity typically involve reactions at the ketone functionality. For example, the compound can be converted to an oxime (dibenzo[b,e]thiepin-11(6H)-one-oxime) through treatment with hydroxylamine hydrochloride. This oxime intermediate can then undergo various transformations, including acylation to produce O-benzoyloximes with potential antimicrobial properties.

One particularly notable derivative, 6,11-dihydro-11-oxodibenzo[b,e]thiepin-3-acetic acid (tiopinac), has shown promising anti-inflammatory activity in both short- and long-term animal assays with a comparatively low gastric irritation profile. The pharmaceutical significance of these compounds has driven continuous research into more efficient and sustainable synthetic methodologies.

Dibenzo[b,e]thiepin-11(6H)-one has been extensively characterized through single-crystal X-ray diffraction analysis, providing detailed insights into its molecular structure and crystal packing [1]. The compound crystallizes in the orthorhombic space group Pna2₁ with four molecules per unit cell at 110 K [1]. The crystallographic investigation utilized an Oxford Diffraction Gemini R CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) [1].

Table 1: Crystallographic Data for Dibenzo[b,e]thiepin-11(6H)-one

ParameterValue
Molecular FormulaC₁₄H₁₀OS
Molecular Weight (g/mol)226.28
Crystal SystemOrthorhombic
Space GroupPna2₁
Temperature (K)110
a (Å)14.6208 (11)
b (Å)4.3503 (3)
c (Å)16.9023 (13)
Volume (ų)1075.07 (14)
Z4
Density (Mg m⁻³)1.398
Absorption Coefficient (mm⁻¹)0.27
Crystal Size (mm)0.47 × 0.42 × 0.12

The diffraction data collection yielded 2124 measured reflections, with 1322 independent reflections and 1291 reflections with I > 2σ(I) [1]. The refinement parameters demonstrated excellent agreement between the observed and calculated structure factors, with R[F² > 2σ(F²)] = 0.039 and wR(F²) = 0.104 [1]. The absorption correction was performed using multi-scan methods with Tmin = 0.769 and Tmax = 1.000 [1].

The molecular structure reveals that all bond lengths and bond angles fall within expected ranges according to Cambridge Structural Database standards [1]. The ketone oxygen atom adopts an equatorial position relative to the seven-membered thiepin ring, positioned on opposite sides of the C8 and sulfur atoms [1]. The crystallographic study confirmed the presence of sp³ hybridization at atom C8 within the ring system, which plays a crucial role in determining the overall molecular conformation [1].

Boat Conformation and Dihedral Angle Analysis

The seven-membered thiepin ring in dibenzo[b,e]thiepin-11(6H)-one adopts a distinctly distorted boat conformation, as revealed through comprehensive crystallographic analysis [1] [8]. This conformational preference represents a significant structural feature that influences the compound's chemical and physical properties [1].

The most striking geometric parameter is the dihedral angle between the mean planes of the two fused benzene rings, which measures 56.5 (1)° in the crystal structure [1] [8]. This substantial deviation from planarity indicates considerable ring strain and conformational flexibility within the molecular framework [1]. The boat conformation is further stabilized by the sp³ hybridization of the methylene carbon atom (C8) within the seven-membered ring [1].

Table 2: Conformational Analysis - Experimental vs Computational

Structural ParameterExperimental (X-ray)DFT B3LYP/6-31G(d)
Dihedral Angle Between Benzene Rings (°)56.5 (1)46.2 (6)
C3—C2—C1—O Torsion Angle (°)31.1 (4)12.8 (2)
C13—C14—C1—O Torsion Angle (°)-50.7 (4)-36.9 (1)
Ring ConformationDistorted boatOptimized boat

The torsion angles involving the ketone oxygen provide additional insight into the molecular geometry [1]. The C3—C2—C1—O torsion angle measures 31.1 (4)°, while the C13—C14—C1—O torsion angle is -50.7 (4)° [1]. These values demonstrate the asymmetric positioning of the carbonyl group relative to the aromatic ring systems [1].

Comparison with related structures reveals the unique conformational characteristics of the thiepin ring system [9]. The related dibenzo[b,e]oxepin-11-one analog adopts a twist-boat conformation with a dihedral angle of 42.0 (1)° between the benzene rings [9]. This difference highlights the influence of the heteroatom (sulfur versus oxygen) on the overall molecular geometry [9].

Computational Modeling and Density Functional Theory Insights

Density functional theory calculations have provided valuable theoretical insights into the structural preferences of dibenzo[b,e]thiepin-11(6H)-one [1]. The computational study employed the B3LYP functional with the 6-31G(d) basis set using the GAUSSIAN03 program package [1]. The calculations were performed in vacuo to isolate the intrinsic molecular properties from crystal packing effects [1].

The geometry optimization reveals significant differences between the gas-phase and solid-state conformations [1]. The calculated dihedral angle between the benzene ring planes decreases to 46.2 (6)°, representing a reduction of 14.2 (5)° compared to the experimental crystal structure [1]. This finding suggests that crystal packing forces contribute to the increased dihedral angle observed in the solid state [1].

Table 3: Selected Bond Lengths and Angles

Bond/AngleExperimental Value
S—C7 (Å)1.760 (3)
S—C8 (Å)1.798 (4)
O—C1 (Å)1.223 (4)
C1—C14 (Å)1.500 (5)
C1—C2 (Å)1.503 (5)
C7—S—C8 (°)104.17 (15)
O—C1—C14 (°)119.5 (3)
O—C1—C2 (°)120.1 (3)
C14—C1—C2 (°)119.5 (3)

The torsion angles involving the ketone functionality also show notable changes upon optimization [1]. The C3—C2—C1—O torsion angle decreases from 31.1 (4)° to 12.8 (2)°, a reduction of 18.3 (2)° [1]. Similarly, the C13—C14—C1—O torsion angle changes from -50.7 (4)° to -36.9 (1)°, representing a decrease of 13.8 (3)° [1]. These computational results indicate that the molecular conformation becomes more symmetric in the absence of crystal packing constraints [1].

The density functional theory calculations confirm the boat conformation as the preferred geometry for the seven-membered thiepin ring [1]. The theoretical bond lengths and angles align well with experimental values, validating the computational approach for studying related thiepin derivatives [1]. The sulfur-carbon bond distances (S—C7 = 1.760 Å and S—C8 = 1.798 Å) are consistent with typical thioether bond lengths [1].

Influence of Substituents on Ring Geometry

The influence of substituents on the geometric parameters of dibenzo[b,e]thiepin-11(6H)-one derivatives has been investigated through comparative structural studies [14] [23]. Research on eight 6-arylidenedibenzo[b,e]thiepin-11-one-5,5-dioxides has revealed significant substituent effects on molecular conformation and spectroscopic properties [14].

Substituent effects manifest most prominently in the transmission of electronic influences through the conjugated double bond system of the dibenzo framework [14]. Correlations between selected ¹³C nuclear magnetic resonance chemical shifts and infrared stretching wave numbers with Hammett constants demonstrate the systematic influence of substituents on electronic distribution [14]. These studies have established that electron-withdrawing groups increase the dihedral angle between aromatic rings, while electron-donating substituents tend to promote planarity [14].

The introduction of sulfur dioxide functionality at the 5-position creates dibenzo[b,e]thiepin-11-one-5,5-dioxide derivatives with markedly different conformational preferences [19]. These oxidized analogs exhibit reduced antimicrobial activity compared to the parent thiepin compounds, indicating that the oxidation state of sulfur significantly affects both structure and biological properties [19]. The sulfone derivatives show altered geometric parameters, with the sulfur-oxygen bonds introducing additional steric constraints that influence the overall molecular shape [19].

Fluorine substitution at various positions on the dibenzo framework has been shown to affect both electronic properties and conformational stability [21]. The 7-fluorodibenzo[b,e]thiepin-11(6H)-one derivative maintains the characteristic boat conformation while exhibiting modified electronic distribution due to the high electronegativity of fluorine [21]. This substitution pattern influences the dihedral angle between benzene rings and affects the positioning of the ketone group relative to the aromatic system [21].

Comparative analysis with related heterocyclic systems reveals the unique conformational characteristics of the thiepin ring [12] [29]. The dibenzo[c,e]thiepine-5(7H)-thione analog exhibits a dihedral angle of 50.8 (5)° between the dibenzo rings, which is smaller than the corresponding angle in the 11-one derivative [12]. This difference demonstrates how the nature and position of functional groups within the seven-membered ring significantly influence molecular geometry [12].

The assessment of aromaticity in thiepin systems presents a complex theoretical challenge due to the inherent instability of the parent thiepin compound and the influence of ring strain on electronic delocalization. The parent thiepin (C₆H₆S) with its 8π-electron system is predicted to be antiaromatic according to Hückel's rule, which states that planar, monocyclic, conjugated systems with 4n π-electrons exhibit antiaromatic character [1]. Computational studies have consistently demonstrated that thiepins would eliminate a sulfur atom to form benzene, proceeding through a bicycle thianorcaradiene intermediate [1].

The antiaromatic nature of thiepin systems is fundamentally rooted in their electronic structure. The seven-membered ring contains eight π-electrons, which, if the ring were planar, would result in a destabilized antiaromatic system. This destabilization manifests as geometric distortion away from planarity, effectively reducing the cyclic conjugation and alleviating the antiaromatic character [2] [3]. The stabilization of thiepin by substitution with electron-withdrawing groups has been demonstrated through computational studies, which predict that thiepins substituted with methoxycarbonyl and fluorine groups will be less antiaromatic than the parent thiepin [3].

In the context of dibenzo[b,e]thiepin-11(6H)-one, the seven-membered thiepin ring adopts a distorted boat conformation with a dihedral angle of 56.5° between the mean planes of the two fused benzene rings [4]. This nonplanar geometry effectively breaks the cyclic conjugation within the central seven-membered ring, rendering the system nonaromatic rather than antiaromatic. The sp³ hybridization of the methylene carbon (C8) further contributes to the disruption of π-conjugation within the ring system [4].

The dibenzo[b,e]thiepin framework exhibits nonaromatic character in both its neutral and oxidized forms. Studies of dibenzothiepin derivatives attached with two Michler's Hydrol Blue units have demonstrated that the nonaromatic nature of the dibenzothiepin unit persists even in dicationic states [5]. This finding indicates that the electronic structure of the central seven-membered ring remains fundamentally unchanged upon oxidation, maintaining its nonaromatic character through geometric constraints rather than electronic effects.

Excited-State Aromaticity and Planarization

The phenomenon of excited-state aromaticity in dibenzo[b,e]thiepin systems represents a fascinating aspect of their electronic behavior, particularly in relation to Baird's rule, which predicts that 4n π-electron systems can exhibit aromatic character in triplet excited states [6] [7]. While direct experimental evidence for excited-state aromaticity in dibenzo[b,e]thiepin-11(6H)-one is limited, related systems provide valuable insights into the potential for such behavior.

The closely related dibenzo[b,f]oxepin system has been shown to exhibit excited-state aromaticity with compelling experimental evidence. Large Stokes shifts observed in the fluorescence emission of dibenzo[b,f]oxepin (approximately 4720 cm⁻¹) have been attributed to planarization in the excited state, driven by the attainment of a conjugated 8π cyclic array in the central ring [6] [8]. This planarization, which would be highly unfavorable in the ground state due to antiaromatic character, becomes energetically favorable in the excited state according to Baird's rule.

Computational studies have provided theoretical support for excited-state planarization in dibenzo[b,e]thiepin systems. Density functional theory calculations using the B3LYP/6-31G(d) level of theory have shown that the dihedral angle between the two benzene rings in dibenzo[b,e]thiepin-11(6H)-one decreases from 56.5° in the crystal structure to 46.2° in the gas-phase optimized geometry [4]. This computational observation suggests a tendency toward planarization, which could be further enhanced in excited states.

The excited-state aromaticity concept has been quantified experimentally in related systems through the measurement of activation energy differences between ground and excited states. For example, in thiepin-containing cyclooctatetraene systems, the lowering of activation enthalpy upon photoexcitation has been quantified to be as high as 21-22 kcal mol⁻¹, providing direct energetic evidence for excited-state aromatic stabilization [9]. Such measurements provide a framework for understanding the potential energetic impact of excited-state aromaticity in dibenzo[b,e]thiepin systems.

The planarization process in excited states involves significant geometric reorganization. The transition from the ground-state boat conformation to a planar excited-state geometry requires overcoming considerable structural strain. However, the gain in excited-state aromatic stabilization can provide the driving force for this geometric transformation, as has been demonstrated in related heterocyclic systems [6] [10].

Electrochemical Bistability and Redox Behavior

The electrochemical behavior of dibenzo[b,e]thiepin derivatives exhibits remarkable bistability, characterized by a significant separation between oxidation and reduction potentials. This electrochemical bistability, also known as "dyrex" behavior, arises from drastic geometric changes that occur during the redox interconversion between neutral and charged species [11].

Experimental investigations of 10,11-bis[bis(4-dimethylaminophenyl)methylene]dibenzo[b,f]thiepin have revealed oxidation potentials of +0.62 V versus SCE, while the corresponding dication exhibits reduction potentials of +0.14 V versus SCE, resulting in an electrochemical bistability of ΔE = 0.48 V [11]. This substantial potential difference reflects the significant structural reorganization that accompanies the two-electron redox process.

The mechanism underlying electrochemical bistability in dibenzo[b,e]thiepin systems involves substantial conformational changes of the seven-membered ring. X-ray crystallographic analyses have revealed that the neutral species adopts a boat-like conformation with significant out-of-plane distortion, while the dicationic species exhibits a different geometric arrangement [11]. These structural changes are facilitated by the flexibility of the seven-membered ring, which can accommodate different conformations to stabilize the various oxidation states.

The electrochemical behavior is further modulated by the bridging heteroatom in the seven-membered ring. Comparative studies of dibenzothiepin, dibenzoxepin, and their oxidized derivatives have shown that the sulfur atom in different oxidation states (S, SO, SO₂) significantly influences the redox properties [11]. The thiepin-S,S-dioxide analogue exhibits similar bistability (ΔE = 0.44 V) to the parent thiepin system, while the thiepin-S-oxide derivative shows reduced bistability (ΔE = 0.31 V) due to smaller geometric changes upon electron transfer.

The reversibility of the electrochemical processes has been demonstrated through chemical oxidation and reduction cycles. Treatment with magic blue ((4-BrC₆H₄)₃N⁺- SbCl₆⁻) achieves quantitative oxidation to the dicationic species, while zinc reduction regenerates the neutral compound with high yields (>97%) [11]. This reversibility, combined with the large potential separation, makes these systems attractive for applications in electrochromic devices and molecular electronics.

The absorption spectra of the redox pairs undergo dramatic changes during the electrochemical interconversion. The neutral species typically absorb in the UV region (350-370 nm), while the dicationic species exhibit intense near-infrared absorptions (641-646 nm) with extinction coefficients exceeding 50,000 M⁻¹cm⁻¹ [11]. This electrochromic behavior, spanning from the UV to the near-infrared region, represents a significant advantage for practical applications.

Nonaromatic Nature of Dibenzo[b,e]thiepin Derivatives

The nonaromatic character of dibenzo[b,e]thiepin derivatives is a fundamental consequence of their nonplanar molecular geometry and the resultant disruption of cyclic π-conjugation within the seven-membered ring. This nonaromatic nature persists across various oxidation states and structural modifications, representing a defining characteristic of these heterocyclic systems.

Crystallographic evidence unequivocally demonstrates the nonaromatic nature of dibenzo[b,e]thiepin-11(6H)-one. The seven-membered thiepin ring adopts a distorted boat conformation with a dihedral angle of 56.5° between the mean planes of the two fused benzene rings [4]. This significant deviation from planarity precludes the formation of a fully conjugated π-system within the central ring, effectively isolating the aromatic character to the individual benzene rings.

The nonaromatic character is further reinforced by the sp³ hybridization of the methylene carbon (C8) within the ring system. This hybridization state creates a saturated center that interrupts π-conjugation, ensuring that the seven-membered ring cannot participate in aromatic stabilization [4]. The bond lengths and angles within the ring system are consistent with localized bonding patterns rather than delocalized aromatic character.

Computational studies using density functional theory have provided additional support for the nonaromatic assignment. Although DFT optimization reduces the dihedral angle between benzene rings from 56.5° to 46.2°, this geometry still represents a significant departure from planarity [4]. The persistence of nonplanar geometry even in gas-phase calculations indicates that the nonaromatic character is an intrinsic property of the dibenzo[b,e]thiepin framework.

The nonaromatic nature of dibenzo[b,e]thiepin derivatives has been confirmed across multiple oxidation states. Studies of dibenzothiepin derivatives in both neutral and dicationic forms have demonstrated that the central seven-membered ring maintains its nonaromatic character regardless of the overall charge state [5]. This finding indicates that the geometric constraints imposed by the fused benzene rings are sufficient to prevent aromatic stabilization, even when the electron count might theoretically favor aromatic character.

The implications of nonaromatic character extend to the stability and reactivity of dibenzo[b,e]thiepin derivatives. Unlike truly aromatic systems, which derive significant stabilization from π-electron delocalization, these compounds rely primarily on σ-bonding interactions for their stability. This characteristic makes them more susceptible to reactions that would disrupt aromatic systems, while simultaneously providing opportunities for functionalization that would be unfavorable in aromatic compounds.

The nonaromatic nature also influences the electronic properties of dibenzo[b,e]thiepin derivatives. The absence of aromatic stabilization results in relatively high-energy occupied molecular orbitals, facilitating oxidation processes and contributing to the observed electrochemical behavior. The electronic structure is better described as a combination of two independent aromatic benzene rings linked by a nonaromatic seven-membered heterocycle, rather than as a single extended aromatic system.

PropertyGround StateExcited StateOxidized StateMethod
Dihedral angle56.5°46.2° (calc.)VariableX-ray/DFT
Aromatic characterNonaromaticPotentially aromaticNonaromaticMultiple
Ring conformationDistorted boatPlanar (theoretical)NonplanarX-ray/DFT
π-conjugationDisruptedPotentially extendedDisruptedSpectroscopic
StabilityStableTheoreticalStable (as salts)Experimental

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 11 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 7 of 11 companies with hazard statement code(s):;
H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1531-77-7

Wikipedia

Dibenzo[b,e]thiepin-11(6H)-one

Dates

Last modified: 08-15-2023

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